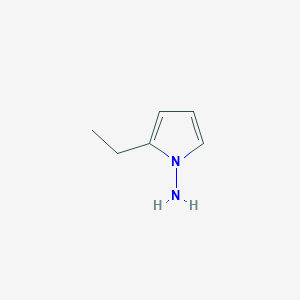
2-Bromo-6-méthoxy-4-méthylpyridin-3-amine
Vue d'ensemble
Description
2-Bromo-6-methoxy-4-methylpyridin-3-amine is a heterocyclic organic compound belonging to the pyridine family. It features a pyridine ring substituted with a bromine atom, a methoxy group, and a methyl group.
Applications De Recherche Scientifique
2-Bromo-6-methoxy-4-methylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.
Materials Science: The compound is explored for its potential use in the development of novel materials, such as liquid crystals and organic semiconductors.
Biological Studies: It serves as a precursor for the synthesis of compounds that can be used in biological assays and studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-methylpyridin-3-amine typically involves the bromination of 2-methoxy-4-methylpyridine followed by amination. One common method includes the use of bromine or bromotrimethylsilane as the brominating agent under controlled conditions . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired substitution occurs at the correct position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in industrial settings due to its versatility and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-methoxy-4-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used to form carbon-carbon bonds with this compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and an inert atmosphere.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cross-Coupling Reactions: Palladium catalysts, along with arylboronic acids, are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Mécanisme D'action
The mechanism of action of 2-Bromo-6-methoxy-4-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely based on the derivative synthesized from this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methylpyridine: Similar in structure but lacks the methoxy group.
2-Methoxy-4-methylpyridine: Similar but lacks the bromine atom.
6-Bromo-2-methoxy-4-methylpyridin-3-amine: A closely related compound with slight structural differences.
Uniqueness
2-Bromo-6-methoxy-4-methylpyridin-3-amine is unique due to the presence of both bromine and methoxy substituents on the pyridine ring. This combination allows for diverse chemical reactivity and the potential to form a wide range of derivatives with unique properties .
Propriétés
IUPAC Name |
2-bromo-6-methoxy-4-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-4-3-5(11-2)10-7(8)6(4)9/h3H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJPRLODJVTPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601484 | |
| Record name | 2-Bromo-6-methoxy-4-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135795-51-6 | |
| Record name | 2-Bromo-6-methoxy-4-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)








![4-[2-(2-aminopropyl)phenyl]sulfanylphenol;oxalic acid](/img/structure/B164878.png)



